6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Overview
Description
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound with the molecular formula C7H7BrN2O It is characterized by a pyrido[3,2-b][1,4]oxazine core structure with a bromine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the desired oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The oxazine ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[3,2-b][1,4]oxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Uniqueness
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications.
Biological Activity
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS: 959992-62-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C7H7BrN2O
- Molecular Weight : 215.05 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97% in commercial preparations .
The biological activity of this compound is believed to involve interactions with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may function through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : Acting on various receptors affecting neurotransmission and cellular signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Some derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications to the oxazine ring can enhance potency against these pathogens .
Anticancer Activity
This compound has been evaluated for anticancer properties:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The compound appears to induce apoptosis and inhibit cell proliferation through multiple signaling pathways .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Neuroprotection in Animal Models : Animal studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring its use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various pyrido[3,2-b][1,4]oxazine derivatives against clinical isolates. Results indicated that certain modifications led to enhanced activity against resistant strains.
-
Case Study on Anticancer Activity :
- Research involving MCF-7 breast cancer cells revealed that treatment with 6-bromo derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Data Summary
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGDCHNSXQUISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609958 | |
Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959992-62-2 | |
Record name | 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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